molecular formula C10H10ClN3O2S B14327941 3-(5-Chloro-1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea CAS No. 105734-69-8

3-(5-Chloro-1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea

Cat. No.: B14327941
CAS No.: 105734-69-8
M. Wt: 271.72 g/mol
InChI Key: WVTKSRSKNLEJPC-UHFFFAOYSA-N
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Description

3-(5-Chloro-1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea typically involves the reaction of 5-chloro-1,2-benzothiazole with appropriate reagents to introduce the methoxy and methylurea groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

3-(5-Chloro-1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea
  • 1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea
  • 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea

Uniqueness

3-(5-Chloro-1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea is unique due to its specific structural features, such as the presence of the methoxy and methylurea groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

105734-69-8

Molecular Formula

C10H10ClN3O2S

Molecular Weight

271.72 g/mol

IUPAC Name

3-(5-chloro-1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea

InChI

InChI=1S/C10H10ClN3O2S/c1-14(16-2)10(15)12-9-7-5-6(11)3-4-8(7)17-13-9/h3-5H,1-2H3,(H,12,13,15)

InChI Key

WVTKSRSKNLEJPC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=NSC2=C1C=C(C=C2)Cl)OC

Origin of Product

United States

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